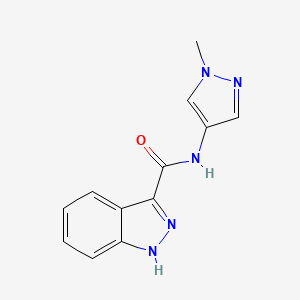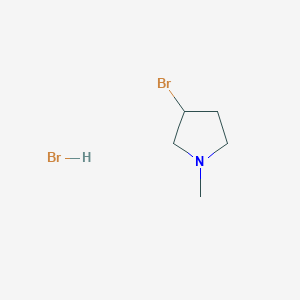
Ethanone, 1-phenyl-2-(2(1H)-quinolinylidene)-, (Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is an organic compound characterized by the presence of a phenyl group and a quinoline moiety linked through an ethylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone typically involves the condensation of 2-quinolinecarboxaldehyde with acetophenone under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the reaction mixture is refluxed in a suitable solvent like ethanol or methanol.
Industrial Production Methods: While specific industrial production methods for (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Types of Reactions:
Oxidation: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline and phenyl ketone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of the corresponding alcohols.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, particularly at the quinoline moiety, using reagents such as halogens or nucleophiles like amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst or nucleophiles (amines, thiols) under mild conditions.
Major Products Formed:
Oxidation: Quinoline derivatives and phenyl ketones.
Reduction: Corresponding alcohols.
Substitution: Substituted quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds and complex molecular architectures.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine: Research has indicated that derivatives of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone may exhibit pharmacological activities, making them candidates for drug development.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other materials requiring specific structural features.
Wirkmechanismus
The mechanism of action of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
(E)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone: The E-isomer of the compound, differing in the spatial arrangement of the phenyl and quinoline groups.
2-Phenylquinoline: A simpler analog lacking the ethylene bridge.
Quinoline-2-carbaldehyde: A precursor in the synthesis of (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone.
Uniqueness: (Z)-1-Phenyl-2-(quinolin-2(1H)-ylidene)ethanone is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
101126-37-8 |
|---|---|
Molekularformel |
C17H13NO |
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
1-phenyl-2-quinolin-2-ylethenol |
InChI |
InChI=1S/C17H13NO/c19-17(14-7-2-1-3-8-14)12-15-11-10-13-6-4-5-9-16(13)18-15/h1-12,19H |
InChI-Schlüssel |
CPNCDRMJYWQPSF-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=CC2=NC3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![7-Bromo-5-methyl-5H-pyrrolo-[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B11867819.png)







